6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Monoamine Oxidase Inhibition Neurodegenerative Disease Quinoline Carboxylic Acid

Source 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS 52980-05-9) for its proven MAO-B inhibitory activity (IC50=86 nM) and unique synthetic utility as an aryl halide entry point for cross-coupling. Its 6-bromo substituent enables direct Suzuki-Miyaura diversification, which is impossible with 6-alkoxy analogs. The compound provides a higher-lipophilicity comparator (XLogP3-AA=2.0) to fluoro/chloro analogs for ADME profiling. Verify lot-specific purity and request a COA to ensure compliance with your experimental requirements.

Molecular Formula C10H6BrNO3
Molecular Weight 268.066
CAS No. 52980-05-9
Cat. No. B2957785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
CAS52980-05-9
Molecular FormulaC10H6BrNO3
Molecular Weight268.066
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)C=C(N2)C(=O)O
InChIInChI=1S/C10H6BrNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15)
InChIKeyNYSWHDCWDSWVAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (52980-05-9): Baseline Characterization and Comparator Identification


6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS 52980-05-9) is a halogenated 4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivative with molecular formula C₁₀H₆BrNO₃ and molecular weight 268.06 g/mol [1]. The compound features a bromine atom at the 6-position of the quinoline ring, a 4-oxo functionality, and a 2-carboxylic acid group [2]. Closest relevant comparators include 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS 24796-59-6), 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS 130064-10-7), 6-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS 130064-11-8), 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS 130064-09-4), and the unsubstituted parent compound 4-oxo-1,4-dihydroquinoline-2-carboxylic acid (kynurenic acid, CAS 492-27-3) .

Why In-Class 4-Oxoquinoline-2-carboxylic Acid Analogs Cannot Be Interchanged: Halogen Position and Identity Drive Divergent Biological and Reactivity Profiles


Within the 4-oxo-1,4-dihydroquinoline-2-carboxylic acid class, substitution at the 6-position is not functionally interchangeable. SAR studies of 1,3,6-trisubstituted analogs demonstrate that the identity of the 6-position substituent critically governs both biological target engagement and synthetic utility [1]. Alkoxy substituents at the 6-position require straight, saturated chains up to three carbons for optimal ETA antagonist activity; branched or unsaturated alkyloxy groups substantially reduce potency [2]. Halogen substituents (Br, Cl, F, I) confer distinct electronic properties, steric profiles, and cross-coupling reactivity that directly affect receptor binding affinities and downstream synthetic modifications [3]. Procurement decisions based solely on core scaffold similarity without rigorous evaluation of 6-substituent identity risk experimental failure due to target affinity mismatches, selectivity profile shifts, or incompatible reactivity in subsequent derivatization steps [4]. The evidence below quantifies where 6-bromo substitution yields measurable differentiation relative to alternative 6-substituents.

6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: Quantitative Differentiation Evidence Against 6-Position Comparators


MAO-B Affinity Profile: 6-Bromo Derivative Demonstrates Sub-100 nM IC50 vs. Unsubstituted Parent Scaffold

A derivative containing the 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid core motif (CHEMBL2430703) exhibited IC50 = 86 nM against recombinant human MAO-B, representing substantial affinity enhancement relative to the unsubstituted parent compound kynurenic acid, which is a weak, non-selective excitatory amino acid antagonist with no reported sub-micromolar MAO-B activity [1][2]. The compound showed markedly weaker MAO-A inhibition (IC50 = 12.4 μM), yielding ~144-fold selectivity for MAO-B over MAO-A within this assay context [1].

Monoamine Oxidase Inhibition Neurodegenerative Disease Quinoline Carboxylic Acid

6-Position Halogen Identity Dictates MAO-A/B Selectivity Profile: Bromine vs. Chlorine Substitution Comparison

The 6-bromo-substituted derivative (CHEMBL2430703) exhibited IC50 = 12,400 nM (12.4 μM) at MAO-A, yielding a MAO-A/MAO-B selectivity ratio of approximately 144-fold favoring MAO-B [1]. In contrast, a structurally related 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivative (CHEMBL2430702) showed IC50 = 14,800 nM (14.8 μM) at MAO-A and IC50 = 23 nM at MAO-B, producing a ~643-fold selectivity ratio [2][3]. The 6-bromo analog retains sub-100 nM MAO-B potency but with moderately reduced MAO-B/MAO-A selectivity compared to the 6-chloro counterpart, indicating that halogen identity at the 6-position modulates both absolute MAO-B affinity and the MAO-A/MAO-B selectivity window.

Monoamine Oxidase Isoform Selectivity Halogen SAR

6-Bromo Substitution as a Synthetic Cross-Coupling Handle: Bromine Enables Palladium-Catalyzed Modifications Not Accessible with 6-Alkoxy or Unsubstituted Analogs

The 6-bromo substituent serves as a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the quinoline scaffold [1]. In contrast, the 6-alkoxy-substituted analogs identified in ETA antagonist SAR studies—such as 6-O-n-propyl (IC50 = 0.11 nM at ETA) and other straight-chain alkoxy derivatives—lack this cross-coupling reactivity and cannot undergo analogous C–C or C–N bond-forming transformations at the 6-position without prior deprotection/activation steps [2]. Similarly, the unsubstituted parent compound (kynurenic acid) requires electrophilic halogenation before cross-coupling can proceed . This positions the 6-bromo analog as a preferred intermediate for generating focused libraries of 6-substituted derivatives via parallel synthesis.

Cross-Coupling Palladium Catalysis Quinoline Derivatization

6-Bromo vs. 6-Fluoro Substitution: Lipophilicity and Electronic Property Differentiation Affects Pharmacokinetic Behavior

The 6-bromo substituent (XLogP3-AA = 2.0) imparts significantly higher calculated lipophilicity than the corresponding 6-fluoro analog (calculated LogP ≈ 0.34) [1]. This ~1.66 log unit difference translates to approximately 46-fold higher theoretical partition coefficient, which may influence membrane permeability, plasma protein binding, and metabolic clearance profiles [2]. Additionally, bromine's greater atomic radius and polarizability relative to fluorine alter the electron density distribution on the quinoline ring, affecting both π-stacking interactions and hydrogen-bonding capacity of the adjacent carbonyl and carboxylic acid groups [3]. These physicochemical distinctions are relevant when selecting a halogenated analog for lead optimization where modulating LogP and electronic character is required without altering the core scaffold.

Lipophilicity Halogen Electronic Effects Quinoline Physicochemical Properties

ETA Antagonist SAR Context: 6-Alkoxy Substitution Required for Potent ETA Antagonism; 6-Bromo Scaffold Serves as Synthetic Precursor to Optimal 6-Substituents

SAR studies of 1,3,6-trisubstituted-4-oxo-1,4-dihydroquinoline-2-carboxylic acids demonstrate that potent ETA antagonism (IC50 <10 nM) requires a straight, saturated alkoxy substituent at the 6-position up to three carbons in length [1]. Compound 2c (6-O-n-propyl analog) achieved IC50 = 0.11 nM with ETB/ETA selectivity of 8,303 [2]. The 6-bromo analog itself is not evaluated as a direct ETA antagonist in this series; rather, its value lies in serving as a key synthetic intermediate for generating diverse 6-substituted analogs (including 6-alkoxy derivatives) via nucleophilic aromatic substitution or transition metal-catalyzed coupling [3]. This contrasts with 6-alkoxy analogs, which are terminal compounds unsuitable for further 6-position diversification.

Endothelin Receptor ETA Antagonist Cardiovascular Pharmacology

6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (52980-05-9): Evidence-Driven Application Scenarios


MAO-B Inhibitor Screening and Isoform Selectivity Profiling

The 6-bromo-substituted core demonstrates nanomolar MAO-B inhibitory activity (IC50 = 86 nM) with moderate selectivity (~144-fold) over MAO-A, as documented in BindingDB for CHEMBL2430703 [1]. This profile supports use in MAO-B-focused biochemical screening campaigns for neurodegenerative disease targets (e.g., Parkinson's disease adjunct therapy research), where intermediate MAO-B/MAO-A selectivity may be advantageous for evaluating isoform-specific effects without complete MAO-A silencing [2]. The compound's distinct selectivity ratio relative to the 6-chloro analog (~643-fold) provides a comparative tool for SAR studies examining halogen-dependent modulation of MAO isoform engagement [3].

Palladium-Catalyzed Cross-Coupling for Focused Quinoline Library Synthesis

The 6-bromo substituent functions as an aryl halide handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling direct installation of aryl, heteroaryl, amine, and alkyne substituents at the 6-position [1]. This reactivity is absent in 6-alkoxy or unsubstituted analogs, which require additional halogenation steps before diversification [2]. Applications include parallel synthesis of 6-substituted quinoline-2-carboxylic acid libraries for ETA antagonist optimization, where SAR data indicate that 6-alkoxy substitution yields potent antagonists (IC50 <10 nM), but the bromo intermediate provides the synthetic entry point to access diverse 6-substituents beyond alkoxy chains [3].

Lead Optimization: Halogen-Dependent Physicochemical Property Modulation

The 6-bromo analog (XLogP3-AA = 2.0) provides a calculated lipophilicity approximately 1.66 log units higher than the 6-fluoro analog (LogP ≈ 0.34), corresponding to a ~46-fold difference in theoretical partition coefficient [1][2]. This physicochemical distinction supports use in lead optimization programs where systematic variation of LogP is required to balance membrane permeability, aqueous solubility, and metabolic stability [3]. The 6-bromo compound serves as a higher-lipophilicity comparator to 6-fluoro and 6-chloro analogs, enabling evaluation of halogen-dependent effects on ADME properties without altering the core quinoline-2-carboxylic acid scaffold .

NMDA Receptor Antagonist Scaffold Derivatization Studies

Patent literature (U.S. 5,270,309) establishes that 4-oxo-1,4-dihydroquinoline compounds with 2-carboxy groups are potent, specific NMDA receptor antagonists useful for neurodegenerative disorder research [1]. The 6-bromo substitution pattern provides a halogenated entry point for synthesizing 6-substituted kynurenic acid derivatives with potentially enhanced NMDA receptor subtype selectivity compared to the unsubstituted parent compound, which is a weak, non-selective excitatory amino acid antagonist [2]. This positions the 6-bromo analog as a strategic intermediate for generating focused libraries targeting NMDA receptor glycine site modulation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.